Ammonium-nitrido-octachlorodiaquodiruthenate(IV)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

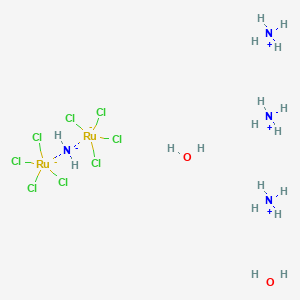

Ammonium-nitrido-octachlorodiaquodiruthenate(IV), or K4[NRuCl6(NO)]·2H2O, is a chemical compound that belongs to the family of nitrido-ruthenates. It has a CAS number of 27316-90-1 .

Molecular Structure Analysis

The molecular formula of Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is Cl8H18N4O2Ru2. It has a molecular weight of 589.92 g/mol .Applications De Recherche Scientifique

Crystal Structure and Molecular Analysis

The crystal and molecular structure of ammonium µ-nitrido-bis[aquotetrachlororuthenate(IV)], also known by its chemical formula (NH4)3[Ru2NCl8(H2O)2], has been thoroughly studied to understand its unique properties and potential applications. This compound, characterized by its complex anionic structure containing ruthenium, chlorine, and a bridging nitrogen atom, displays an octahedral coordination around the metal atoms. The short Ru–N distances within the compound suggest the presence of multiple bonding, which could have implications for its reactivity and stability in various chemical environments. This fundamental understanding provides a basis for exploring its applications in fields such as catalysis, where the unique coordination and bonding properties could be harnessed (R. Gee & H. M. Powell, 1971).

Potential in Nitrogen Cycle Processes

Research on the abiotic formation of ammonium in the presence of Ni-Fe metals and alloys reveals potential implications for the natural nitrogen cycle and prebiotic chemistry. Experiments suggest that submarine hydrothermal systems could have contributed significant quantities of ammonium, a key component for prebiotic synthesis. This process might be enhanced by the presence of metal-rich meteorites, suggesting a possible role for compounds similar to ammonium-nitrido-octachlorodiaquodiruthenate(IV) in early Earth chemistry and the broader nitrogen cycle. Such insights could lead to novel approaches in replicating these natural processes for industrial or environmental applications, such as nitrogen fixation or ammonia synthesis (A. Smirnov et al., 2008).

Environmental and Wastewater Treatment

The anaerobic oxidation of ammonium (Anammox) process, which involves the conversion of ammonium to nitrogen gas without the need for oxygen, represents a significant area of interest for environmental and wastewater treatment applications. Understanding the molecular mechanisms and efficiency of such processes could have implications for improving wastewater treatment technologies. The unique chemical structure and reactivity of compounds like ammonium-nitrido-octachlorodiaquodiruthenate(IV) could provide insights into developing more efficient catalysts for these processes, potentially leading to more sustainable and cost-effective treatment solutions (M. Jetten et al., 1998).

Advanced Nitrification Techniques

In the context of aquaculture and agricultural systems, the management of ammonium levels is critical for maintaining water quality and promoting healthy plant and animal growth. Research into the immobilization of nitrifiers and the optimization of nitrification processes could be informed by the structural and chemical properties of ammonium-nitrido-octachlorodiaquodiruthenate(IV). The compound's ability to engage in multiple bonding and its structural stability could offer models for designing more efficient systems for ammonia removal and nitrogen management in these settings (R. Grommen et al., 2002).

Safety and Hazards

Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is classified as corrosive to metals, and it can cause skin and eye irritation . The safety data sheet advises wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Propriétés

IUPAC Name |

triazanium;azanide;tetrachlororuthenium(1-);dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/8ClH.3H3N.H2N.2H2O.2Ru/h8*1H;3*1H3;3*1H2;;/q;;;;;;;;;;;-1;;;2*+3/p-5 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQXJPLEIJUXGZ-UHFFFAOYSA-I |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH2-].O.O.Cl[Ru-](Cl)(Cl)Cl.Cl[Ru-](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl8H18N4O2Ru2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27316-90-1 |

Source

|

| Record name | Ruthenate(3-), diaquaoctachloro-.mu.-nitridodi-, ammonium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium diaquaoctachloro-μ-nitridodiruthenate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)